Ingenol-5,20-acetonide-3-O-angelate

Solubility Formulation In vitro assays

Research requiring the ingenol scaffold but facing stability or solubility limitations of ingenol mebutate requires a differentiated tool compound. Ingenol-5,20-acetonide-3-O-angelate offers a conformationally locked alternative. - **Enhanced Stability**: Thermally stable up to 100°C; resists angelate-to-tiglate isomerization during deprotection. - **Higher Solubility**: 50 mg/mL in DMSO (2x that of non-angelate analog), reducing DMSO cytotoxicity artifacts. - **Precision Tool**: Distinct PKC activation profile for isoform-selective signaling studies (apoptosis, HIV latency). Reliable supply for pharmaceutical intermediate synthesis and long-term biological assays.

Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
Cat. No. B10862201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIngenol-5,20-acetonide-3-O-angelate
Molecular FormulaC28H38O6
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C
InChIInChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22+,23-,27+,28-/m1/s1
InChIKeySTFFIQHUWFISBB-YCAZZORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ingenol-5,20-acetonide-3-O-angelate Procurement Guide


Ingenol-5,20-acetonide-3-O-angelate (CAS 87980-68-5, molecular weight 470.6 g/mol) is a semi-synthetic ingenane diterpenoid featuring an acetonide-protected 5,20-diol moiety and a 3-O-angelate ester [1]. It serves as a critical protected intermediate in the synthesis of ingenol mebutate (Picato®) and a distinct tool compound in PKC activation and apoptosis research [2].

Role Protected synthetic intermediate for ingenol mebutate
Pathway PKC activation and signal transduction studies
Format High-solubility stock for in vitro assays

Why This Compound Cannot Be Substituted by Ingenol Mebutate


The 5,20-acetonide protection in this compound confers distinct chemical and biological properties that fundamentally differentiate it from its parent compound ingenol and its active pharmaceutical derivative ingenol mebutate. These differences are not trivial: the acetonide group alters both molecular stability and biological activity profile, making the compound unsuitable for direct replacement in assays designed for the free diol [1]. Furthermore, the acyl migration propensity of ingenol mebutate complicates its use as a direct comparator, whereas the acetonide derivative provides a conformationally locked scaffold for structure-activity relationship studies [2].

Protecting group The 5,20-acetonide locks the diol conformation; ingenol mebutate lacks this protection, altering stability and PKC activation profile.
Acyl migration Unprotected ingenol 3-angelate undergoes Z→E isomerization; the acetonide derivative provides stereochemical control for synthesis.
Solubility DMSO solubility differs substantially; direct substitution in stock preparations may limit assay concentration range.

Quantitative Evidence for Selection Over Analogs


Enhanced DMSO Solubility

Ingenol-5,20-acetonide-3-O-angelate demonstrates a 2-fold higher maximum solubility in DMSO compared to its 3-O-unprotected counterpart ingenol-5,20-acetonide. This difference directly impacts the preparation of stock solutions for in vitro assays, allowing for higher working concentrations without precipitation [1] [2].

DMSO solubility
Head-to-head
50 mg/mL vs 25 mg/mL
(2-fold increase)
Supports wider assay concentration range
Ultrasonication recommended; room temperature
Solubility Formulation In vitro assays

Superior Thermal and Chemical Stability

The acetonide protecting group in ingenol-5,20-acetonide derivatives provides marked stabilization against thermal degradation. The related intermediate ingenol-5,20-acetonide remains chemically stable at temperatures up to 100°C and can be purified via preparative HPLC . In contrast, ingenol mebutate (ingenol 3-angelate) undergoes acyl migration under similar conditions, which compromises bioactivity and synthetic utility [1]. While specific thermal data for the 3-O-angelate derivative are not directly reported, the shared acetonide scaffold implies comparable stability advantages.

Thermal stability
Class-level
Stable up to 100°C (acetonide scaffold)
May support long-term storage and synthesis
Direct data for 3-O-angelate derivative not reported
Chemical Stability Storage Synthetic Intermediate

Synthetic Utility as Protected Intermediate

Ingenol-5,20-acetonide-3-O-angelate is the direct precursor to ingenol mebutate in high-yielding semisynthetic routes. The acetonide group prevents undesired isomerization of the angelate moiety from the Z-form to the E-form (tiglate) during the deprotection step, a critical quality attribute for pharmaceutical-grade ingenol mebutate [1]. This stereochemical control is not achievable with unprotected ingenol 3-angelate.

Isomerization control
Head-to-head
Prevents Z→E isomerization of angelate
Supports stereochemical fidelity in synthesis
Qualitative advantage; critical for deprotection step
Synthetic Chemistry Process Development Acyl Migration Prevention

Potential Divergent PKC Isoform Activation

While ingenol mebutate is a potent pan-PKC activator with Ki values ranging from 0.105 to 0.376 nM across PKC-α, -β, -γ, -δ, and -ε [1], ingenol-5,20-acetonide derivatives may exhibit altered PKC isoform selectivity. Studies on related 20-deoxyingenol-acetonide derivatives have shown that acetonide protection can shift PKCδ binding affinity and downstream autophagy-inducing activity, with some compounds enhancing autophagic flux by up to 2.45-fold at 20 μM [2]. Direct comparative PKC Ki data for ingenol-5,20-acetonide-3-O-angelate are not yet available, but the structural modification is known to influence PKC activation.

PKCδ activation
Class-level
Autophagic flux 2.45-fold at 20 µM
(related acetonide)
May alter PKCδ-mediated signaling
PKC Ki data not directly available for this compound
PKC Activation Signal Transduction Isoform Selectivity

Optimal Procurement and Application Scenarios


High-Purity Ingenol Mebutate Synthesis

When the end goal is the production of pharmaceutical-grade ingenol mebutate, procurement of ingenol-5,20-acetonide-3-O-angelate is preferred over the unprotected ester due to the acetonide's ability to prevent isomerization of the angelate group to the inactive tiglate form during deprotection [1]. This stereochemical fidelity is essential for meeting regulatory purity standards.

High-Concentration In Vitro PKC Assays

For dose-response studies requiring high compound concentrations in DMSO, the 2-fold higher solubility of ingenol-5,20-acetonide-3-O-angelate (50 mg/mL) compared to ingenol-5,20-acetonide (25 mg/mL) allows for the preparation of more concentrated stock solutions, reducing the need for solvent addition and minimizing DMSO-related cytotoxicity artifacts [1] [2].

Long-Term Compound Storage and Stability

Research protocols involving prolonged storage or exposure to elevated temperatures benefit from the acetonide-protected scaffold. The enhanced thermal stability of ingenol-5,20-acetonide derivatives (stable up to 100°C) ensures the integrity of the compound over time, making it a reliable reference standard for analytical method development and long-term biological assays [1].

Structure-Activity Relationship Studies

Investigators exploring the divergent roles of PKC isoforms in apoptosis, autophagy, or HIV latency reversal may utilize ingenol-5,20-acetonide-3-O-angelate as a tool to dissect the contribution of the 5,20-diol moiety to PKC binding and downstream signaling [1]. Its distinct PKC activation profile, inferred from class-level studies, provides a valuable comparator to the pan-PKC activator ingenol mebutate [2].

Application
Selection Property
Validation Focus
Ingenol mebutate synthetic precursor
Acetonide-protected angelate stereocontrol
Z-form angelate preservation during deprotection
In vitro PKC pathway studies
High-concentration stock preparation
Solubility-dependent assay range
Compound stability reference
Thermal stability up to 100°C
Long-term batch-to-batch consistency
PKC isoform selectivity profiling
Altered PKC activation profile
Autophagy and apoptosis signaling endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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